molecular formula C9H8N4O3 B1312190 [2-(1H-tetrazol-5-yl)phenoxy]acetic acid CAS No. 893770-65-5

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid

Cat. No.: B1312190
CAS No.: 893770-65-5
M. Wt: 220.18 g/mol
InChI Key: ADFOLGGCCGYZDB-UHFFFAOYSA-N
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Description

Scientific Research Applications

[2-(1H-Tetrazol-5-yl)phenoxy]acetic acid: has several scientific research applications, including:

Safety and Hazards

“[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Biochemical Analysis

Biochemical Properties

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The tetrazole ring in its structure allows it to form stable complexes with metals and participate in electron transfer reactions . This compound can act as a ligand, binding to metal ions and influencing the activity of metalloenzymes. Additionally, it exhibits both acidic and basic properties, which can affect its interactions with other biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to changes in cellular responses . For instance, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression patterns and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . The compound’s role in metabolism is complex and can influence multiple biochemical pathways simultaneously .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution pattern of the compound can affect its overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and interactions with other biomolecules, thereby affecting its overall function within the cell .

Preparation Methods

The synthesis of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a , which involves the reaction of azides with alkynes in the presence of a copper catalyst.

    Attachment to Phenoxyacetic Acid: The synthesized tetrazole is then reacted with phenoxyacetic acid under suitable conditions to form the final product.

Chemical Reactions Analysis

[2-(1H-Tetrazol-5-yl)phenoxy]acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the phenoxy group can be substituted with other functional groups.

Comparison with Similar Compounds

[2-(1H-Tetrazol-5-yl)phenoxy]acetic acid: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of the tetrazole ring and phenoxyacetic acid, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[2-(2H-tetrazol-5-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-8(15)5-16-7-4-2-1-3-6(7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOLGGCCGYZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415477
Record name [2-(1H-tetrazol-5-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893770-65-5
Record name [2-(1H-tetrazol-5-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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